![molecular formula C17H21N3O4 B2775368 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 1105226-01-4](/img/structure/B2775368.png)
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide
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Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Novel Compounds Synthesis and Biological Activities
Research has focused on synthesizing novel heterocyclic compounds derived from pyrimidine derivatives, demonstrating significant anti-inflammatory, analgesic, and antimicrobial activities. For instance, compounds with structures similar to the specified chemical have been synthesized to explore their potential as COX-1/COX-2 inhibitors, showcasing notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). This indicates the compound's relevance in developing new therapeutic agents.
Anticancer and Cytotoxic Evaluation
Derivatives similar to the specified chemical have been designed and evaluated for their cytotoxicity, particularly in cell lines resistant to conventional treatments. These studies aim to discover new anticancer agents by examining the compound's ability to inhibit topoisomerase II and affect cell cycle progression, demonstrating the compound's potential in cancer research (Gomez-Monterrey et al., 2011).
Photochemical and Photophysical Applications
The compound's structural framework is relevant in studying photochemical reactions, providing insights into the formation of products under irradiation. Such studies contribute to understanding the compound's behavior in light-induced processes, beneficial for designing materials with specific optical properties (Shima et al., 1984).
Herbicidal Activity
Research has extended to synthesizing compounds with herbicidal activity, incorporating pyrimidine and thiadiazole rings, indicating the chemical's potential in agricultural applications. These compounds have shown effectiveness against certain plant species, demonstrating the compound's utility in developing new herbicides (Liu & Shi, 2014).
Methodological Innovations in Organic Synthesis
The compound's structural motif is instrumental in exploring new synthetic pathways, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These methodologies are crucial for the synthesis of diverse heterocyclic derivatives, showcasing the compound's role in advancing organic synthesis techniques (Bacchi et al., 2005).
properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-5-7-14(24-4)13(9-10)19-15(21)8-6-12-11(2)18-17(23)20(3)16(12)22/h5,7,9H,6,8H2,1-4H3,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRLAPTZPCFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.